Cas no 30760-09-9 (Methyl b-D-thioglucopyranoside)
Methyl b-D-thioglucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- Methyl-beta-D-thioglucopyranoside
- Glucopyranoside,methyl 1-thio-, b-D-(6CI,8CI)
- Methyl b-D-thioglucopyranoside
- DTXSID30436454
- (2R,3S,4S,5R,6S)-2-(HYDROXYMETHYL)-6-(METHYLSULFANYL)OXANE-3,4,5-TRIOL
- 30760-09-9
- beta-D-Glucopyranoside, methyl 1-thio-
- (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol
- AKOS027439451
- SCHEMBL3104819
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol
-
- Inchi: 1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- InChI Key: LZFNFLTVAMOOPJ-ZFYZTMLRSA-N
- SMILES: S(C)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 210.05619472g/mol
- Monoisotopic Mass: 210.05619472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 115Ų
Methyl b-D-thioglucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M208065-50mg |
Methyl b-D-thioglucopyranoside |
30760-09-9 | 50mg |
$ 55.00 | 2022-06-04 | ||
| TRC | M208065-100mg |
Methyl b-D-thioglucopyranoside |
30760-09-9 | 100mg |
$ 90.00 | 2022-06-04 | ||
| TRC | M208065-250mg |
Methyl b-D-thioglucopyranoside |
30760-09-9 | 250mg |
$ 170.00 | 2022-06-04 | ||
| Chemenu | CM182398-1g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol |
30760-09-9 | 97% | 1g |
$*** | 2023-03-29 | |
| Biosynth | MM03850-250 mg |
Methyl b-D-thioglucopyranoside |
30760-09-9 | 250MG |
$95.29 | 2023-01-03 | ||
| Biosynth | MM03850-500 mg |
Methyl b-D-thioglucopyranoside |
30760-09-9 | 500MG |
$127.05 | 2023-01-03 | ||
| Biosynth | MM03850-1000 mg |
Methyl b-D-thioglucopyranoside |
30760-09-9 | 1g |
$209.64 | 2023-01-03 | ||
| Biosynth | MM03850-2000 mg |
Methyl b-D-thioglucopyranoside |
30760-09-9 | 2g |
$660.66 | 2023-01-03 | ||
| Biosynth | MM03850-5000 mg |
Methyl b-D-thioglucopyranoside |
30760-09-9 | 5g |
$1,334.05 | 2023-01-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-286292-250 mg |
Methyl b-D-thioglucopyranoside, |
30760-09-9 | 250MG |
¥3,761.00 | 2023-07-11 |
Methyl b-D-thioglucopyranoside Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Methyl b-D-thioglucopyranoside
Recent Advances in the Study of Methyl β-D-thioglucopyranoside (CAS: 30760-09-9) and Its Applications in Chemical Biology and Medicine
Methyl β-D-thioglucopyranoside (CAS: 30760-09-9) is a thioglycoside derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug development, particularly in the context of glycosidase inhibition and carbohydrate-based therapeutics. This research brief synthesizes the latest findings on this compound, highlighting its mechanistic insights, synthetic pathways, and emerging applications in biomedicine.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Methyl β-D-thioglucopyranoside exhibits potent inhibitory activity against β-glucosidases, enzymes implicated in various metabolic disorders and lysosomal storage diseases. The research team employed X-ray crystallography to elucidate the binding mode of the compound within the active site of the enzyme, revealing a unique interaction pattern facilitated by the thioglycosidic linkage. These findings suggest its potential as a lead compound for the development of novel glycosidase inhibitors.
In the realm of synthetic chemistry, advancements have been made in the efficient production of Methyl β-D-thioglucopyranoside. A recent Organic & Biomolecular Chemistry publication (2024) detailed a streamlined synthetic route using gold-catalyzed glycosylation, achieving a 78% yield with high stereoselectivity. This methodological improvement addresses previous challenges in the large-scale synthesis of thioglycosides, paving the way for more extensive pharmacological evaluation of this compound class.
Emerging applications in drug delivery systems have also been reported. Research from the Bioconjugate Chemistry journal (2023) highlighted the compound's utility as a linker in antibody-drug conjugates (ADCs), where its stability in physiological conditions and selective cleavage in target tissues offer advantages over traditional glycosidic linkers. This application capitalizes on the thioglycoside's resistance to enzymatic degradation while maintaining controlled release properties.
The compound's potential in antimicrobial therapy has been another area of active investigation. A 2024 study in ACS Infectious Diseases demonstrated that Methyl β-D-thioglucopyranoside derivatives exhibit promising activity against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 4-8 μg/mL. The mechanism appears to involve disruption of cell wall biosynthesis, suggesting a novel target for antibiotic development.
From a toxicological perspective, recent preclinical studies have provided valuable safety data. A comprehensive assessment published in Chemical Research in Toxicology (2023) reported favorable pharmacokinetic profiles for Methyl β-D-thioglucopyranoside derivatives, with oral bioavailability ranging from 45-60% in rodent models and no observed hepatotoxicity at therapeutic doses. These findings support further development of this compound class for clinical applications.
Future research directions identified in the literature include exploration of the compound's immunomodulatory properties and its potential application in glycan remodeling strategies for cancer immunotherapy. Several research groups are currently investigating its role in modulating immune cell glycosylation patterns, with preliminary results suggesting enhanced antigen presentation capabilities.
In conclusion, Methyl β-D-thioglucopyranoside (30760-09-9) represents a multifaceted compound with diverse applications in chemical biology and medicine. Recent advances in understanding its molecular interactions, improved synthetic methodologies, and expanding therapeutic applications position this thioglycoside as a promising candidate for further drug development efforts. The compound's unique properties continue to inspire innovative research across multiple disciplines within the chemical and biomedical sciences.
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